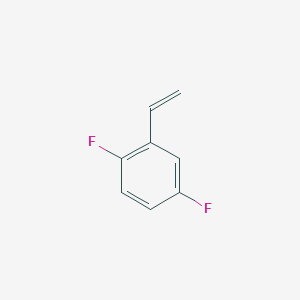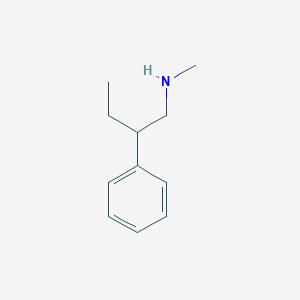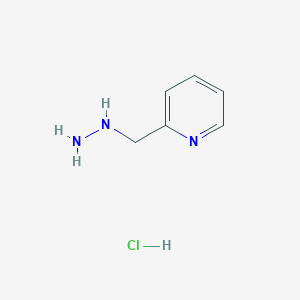
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a pyridine ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
科学研究应用
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride.
Hydrazine hydrate: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a hydrazine moiety and a pyridine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
pyridin-2-ylmethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIBHVOJJTMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)
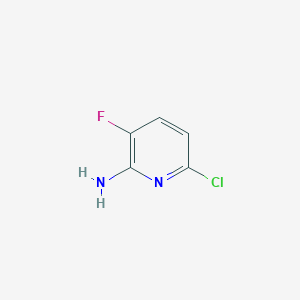
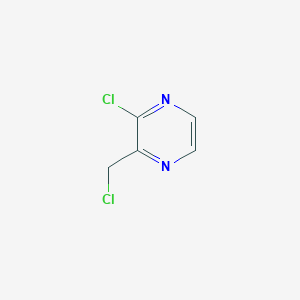
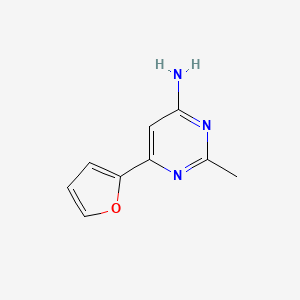


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

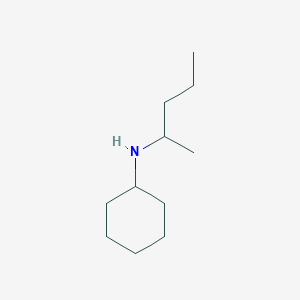
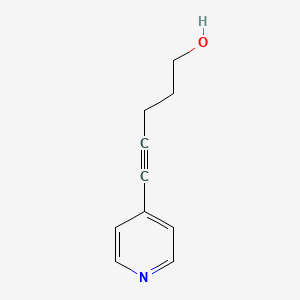
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)

